(Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2,5-dioxo-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5S3/c17-10-5-8(12(20)15(10)6-11(18)19)16-13(21)9(24-14(16)22)4-7-2-1-3-23-7/h1-4,8H,5-6H2,(H,18,19)/b9-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZMEJUPOTUPBH-WTKPLQERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid is a complex organic compound that exhibits diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and analgesic properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features multiple functional groups, including a pyrrolidinone ring and a thiazolidine ring, contributing to its biological activity. Its molecular formula is C23H16N2O5S2 with a molecular weight of 464.51 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, N-Derivatives of similar thiazolidinone compounds demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, these compounds exhibited potency exceeding that of standard antibiotics like ampicillin by 10–50 fold .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |
| Compound 15 | 0.004–0.06 | - | Trichoderma viride |
| Control (Ampicillin) | - | - | Various strains |
Anticancer Activity
The anticancer activity of this compound has been explored through various derivatives. In particular, studies have shown that certain derivatives exhibit promising cytotoxic effects against human cancer cell lines, making them potential candidates for further development in cancer therapy .
Case Study: Antileukemic Activity
A study focused on the synthesis and biological evaluation of pyrrolidinedione-thiazolidinone hybrids indicated significant anti-leukemic properties among several synthesized compounds. The most active compounds demonstrated IC50 values in the low micromolar range against leukemia cell lines .
Analgesic Activity
The compound has also been associated with analgesic properties. Research indicates that related thiazolidinone derivatives possess analgesic activity, suggesting potential applications in pain management .
Table 2: Analgesic Activity of Thiazolidinone Derivatives
| Compound | Pain Model Used | Analgesic Effect |
|---|---|---|
| Compound A | Hot Plate Test | Significant reduction in latency |
| Compound B | Tail Flick Test | Moderate analgesic effect |
The biological activities of this compound are attributed to its ability to interact with various biological targets. Docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid exhibit anticancer properties. For instance, derivatives of thiazolidinediones have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers.
Antimicrobial Properties
Studies have reported that compounds containing thiazolidinone structures possess antimicrobial activity against a range of pathogens. This includes effectiveness against resistant strains of bacteria and fungi, making them valuable in developing new antibiotics.
Anti-inflammatory Effects
The compound's structure allows it to interact with inflammatory pathways, potentially leading to therapeutic effects in inflammatory diseases. Research has highlighted similar compounds' ability to inhibit pro-inflammatory cytokines.
Pesticide Development
The unique chemical structure of this compound suggests potential use as a biopesticide. Its efficacy against agricultural pests can be investigated further, especially concerning its environmental safety compared to conventional pesticides.
Plant Growth Regulation
There is emerging interest in utilizing such compounds as plant growth regulators due to their ability to modulate hormonal pathways in plants. This could enhance crop yields and resistance to environmental stressors.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Sobhi & Faisal (2023) | Anticancer Activity | Identified thiazolidine derivatives with significant cytotoxic effects on cancer cell lines. |
| Atalay et al. (2022) | Antimicrobial Properties | Demonstrated broad-spectrum antimicrobial activity of thiazolidinone derivatives against resistant strains. |
| Hammouda et al. (2023) | Anti-inflammatory Effects | Compounds showed inhibition of TNF-alpha and IL-6 production in vitro, indicating potential for treating inflammatory diseases. |
Q & A
Q. How to resolve conflicting reports on the compound’s solubility?
- Resolution : Solubility is solvent-dependent. The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Pre-saturation studies in PBS (pH 7.4) with 1% DMSO are recommended for biological assays .
Methodological Tables
Table 1 : Key Synthetic Parameters and Yields
| Substituent (R) | Solvent System | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophen-2-yl | DMF/AcOH | 3 | 83 | |
| 4-Methoxyphenyl | DMF/AcOH | 5 | 48 |
Table 2 : Spectral Data for Structural Confirmation
| Functional Group | FT-IR (cm⁻¹) | 1H NMR (δ, ppm) |
|---|---|---|
| Thiazolidinone C=O | 1702–1703 | - |
| Pyrrolidinone C=O | 1705–1710 | - |
| Thiophene protons | - | 7.51 (s, 1H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
